3-Amino-3-(imidazo[1,2-a]pyridin-2-yl)propan-1-ol 3-Amino-3-(imidazo[1,2-a]pyridin-2-yl)propan-1-ol
Brand Name: Vulcanchem
CAS No.:
VCID: VC18182726
InChI: InChI=1S/C10H13N3O/c11-8(4-6-14)9-7-13-5-2-1-3-10(13)12-9/h1-3,5,7-8,14H,4,6,11H2
SMILES:
Molecular Formula: C10H13N3O
Molecular Weight: 191.23 g/mol

3-Amino-3-(imidazo[1,2-a]pyridin-2-yl)propan-1-ol

CAS No.:

Cat. No.: VC18182726

Molecular Formula: C10H13N3O

Molecular Weight: 191.23 g/mol

* For research use only. Not for human or veterinary use.

3-Amino-3-(imidazo[1,2-a]pyridin-2-yl)propan-1-ol -

Specification

Molecular Formula C10H13N3O
Molecular Weight 191.23 g/mol
IUPAC Name 3-amino-3-imidazo[1,2-a]pyridin-2-ylpropan-1-ol
Standard InChI InChI=1S/C10H13N3O/c11-8(4-6-14)9-7-13-5-2-1-3-10(13)12-9/h1-3,5,7-8,14H,4,6,11H2
Standard InChI Key WRWUSVAHTNXHAX-UHFFFAOYSA-N
Canonical SMILES C1=CC2=NC(=CN2C=C1)C(CCO)N

Introduction

Structural Elucidation and Physicochemical Properties

Molecular Architecture

The compound’s structure integrates an imidazo[1,2-a]pyridine moiety—a bicyclic system comprising a five-membered imidazole ring fused to a six-membered pyridine ring—with a 3-amino-propan-1-ol side chain. Key features include:

  • Imidazo[1,2-a]pyridine core: Provides aromaticity and π-π stacking potential .

  • Amino group (-NH2_2): Enhances solubility and enables hydrogen bonding .

  • Hydroxyl group (-OH): Contributes to polarity and reactivity.

The stereochemistry at the C3 position remains unspecified in most sources, though stereoisomers like (3R)-3-amino-3-{imidazo[1,2-a]pyridin-3-yl}propan-1-ol have been documented .

Physicochemical Data

PropertyValueSource
Molecular FormulaC10H13N3O\text{C}_{10}\text{H}_{13}\text{N}_3\text{O}
Molecular Weight191.23 g/mol
IUPAC Name3-amino-3-imidazo[1,2-a]pyridin-2-ylpropan-1-ol
SMILESC1=CC2=NC(=CN2C=C1)C(CCO)N
InChI KeyWRWUSVAHTNXHAX-UHFFFAOYSA-N

Synthetic Methodologies

Multi-Step Condensation Routes

Synthesis typically involves condensation of 2-aminopyridine derivatives with aldehydes or ketones. A representative protocol includes:

  • Formation of imidazo[1,2-a]pyridine: Reacting 2-aminopyridine with α-bromoacetophenone in ethanol under basic conditions (e.g., NaHCO3_3) yields the core structure .

  • Introduction of the propanol side chain: Alkylation or nucleophilic substitution reactions attach the 3-amino-propan-1-ol moiety. For example, TosOH-catalyzed reactions with 2-isocyano-2,4,4-trimethylpentane in methanol at 70°C have been employed .

Purification and Characterization

  • Purification: High-performance liquid chromatography (HPLC) or column chromatography (silica gel, petroleum ether/EtOAc) .

  • Characterization:

    • Nuclear Magnetic Resonance (NMR): Confirms proton environments and substitution patterns .

    • Mass Spectrometry (MS): Validates molecular weight and fragmentation patterns.

Chemical Reactivity and Functionalization

Key Reactions

  • Oxidation: The hydroxyl group undergoes oxidation to ketones using agents like KMnO4_4.

  • Reduction: Sodium borohydride (NaBH4_4) reduces carbonyl groups in derivatives.

  • Aza-Friedel–Crafts Alkylation: Y(OTf)3_3-catalyzed three-component reactions with aldehydes and amines enable C3-alkylation .

Stability Considerations

  • Storage: Stable at 2–8°C in inert atmospheres; sensitive to light and moisture.

  • Degradation Pathways: Hydrolysis of the imidazole ring under strongly acidic or basic conditions.

Biological Activities and Mechanisms

Preliminary Pharmacological Insights

  • Anticancer Potential: Imidazo[1,2-a]pyridine derivatives inhibit kinases involved in tumor proliferation .

  • Anti-Inflammatory Effects: Modulation of COX-2 or NF-κB pathways has been hypothesized.

  • Antimicrobial Activity: Structural analogs exhibit activity against Candida albicans and Rhodotorula mucilaginosa .

Structure-Activity Relationships (SAR)

  • Amino Group: Critical for hydrogen bonding with biological targets .

  • Imidazo[1,2-a]pyridine Core: Enhances binding to aromatic residues in enzyme active sites .

Applications in Drug Discovery

Lead Compound Optimization

  • Kinase Inhibitors: Analogous compounds (e.g., nilotonib) target Bcr-Abl tyrosine kinase in leukemia .

  • Antifungal Agents: Triazole-containing derivatives show MIC values ≤25 µg/mL against fungal pathogens .

Challenges and Future Directions

  • Stereochemical Control: Enantioselective synthesis using chiral catalysts (e.g., Λ-RhS) remains underdeveloped .

  • In Vivo Studies: Limited data on pharmacokinetics and toxicity necessitate further preclinical evaluation.

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